4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]morpholine
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Overview
Description
OSM-S-498 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in various fields, including medicinal chemistry and materials science. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for OSM-S-498 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
OSM-S-498 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, such as halogenation and amination, are commonly used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination can be performed using ammonium hydroxide or amines.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further modified to enhance their biological activity or material properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimalarial agent.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of OSM-S-498 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme Plasmodium falciparum asparagine synthetase, which is essential for the survival of the malaria parasite . The compound forms an adduct with the enzyme, thereby inhibiting its activity and preventing the parasite from synthesizing asparagine.
Comparison with Similar Compounds
OSM-S-498 is unique in its structure and activity compared to other compounds in the aminothienopyrimidine series. Similar compounds include:
OSM-S-106: Another compound in the same series, which has shown potential as an antimalarial agent.
TCMDC 132385: A related compound with a similar structure but different functional groups.
Properties
Molecular Formula |
C18H19F2N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]morpholine |
InChI |
InChI=1S/C18H19F2N5O3/c19-18(20)28-14-3-1-13(2-4-14)17-23-22-15-11-21-12-16(25(15)17)27-10-7-24-5-8-26-9-6-24/h1-4,11-12,18H,5-10H2 |
InChI Key |
SBJHRXFPKNPJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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